6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate
Description
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is a synthetic aromatic amine derivative featuring a partially hydrogenated naphthalene core substituted with an amino group at position 6 and benzoate ester groups at positions 2 and 2. This compound is structurally related to dopamine receptor agonists, particularly the diol precursor 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol (6,7-ADTN), which is esterified here to enhance lipophilicity and stability .
Properties
CAS No. |
7252-65-5 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2 |
InChI Key |
GSKLFVJWZBQVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate typically involves the following steps:
-
Formation of the Tetrahydronaphthalene Core: : The initial step involves the synthesis of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Amino Group: : The amino group is introduced via nitration followed by reduction. Nitration of the tetrahydronaphthalene core is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Esterification with Benzoic Acid: : The final step involves the esterification of the amino-tetrahydronaphthalene with benzoic acid. This is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the dibenzoate ester.
Industrial Production Methods
Industrial production of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the benzoate esters back to the corresponding alcohols. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Reagents like acyl chlorides or alkyl halides are commonly used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Acylated or alkylated derivatives
Scientific Research Applications
Neurotransmitter Modulation
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate has been studied for its role as a dopamine agonist. Its structure allows it to interact with dopamine receptors, making it a candidate for treating neurological disorders such as Parkinson's disease and schizophrenia .
Case Study: Dopamine Agonists
Research indicates that compounds similar to 6-amino derivatives can enhance dopaminergic activity. This has implications for developing new therapies aimed at improving motor function and cognitive abilities in patients with dopamine-related disorders .
Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is significant in preventing neurodegenerative diseases and could be leveraged in formulations aimed at enhancing cellular health .
Anticancer Research
Preliminary studies suggest that 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems where it acts as a carrier for therapeutic agents. Its hydrophobic nature can enhance the solubility of poorly soluble drugs, improving bioavailability .
Polymer Chemistry
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its compatibility with various polymers makes it an attractive additive for enhancing material performance in industrial applications .
Coatings and Adhesives
The compound's chemical stability allows it to be used in formulating advanced coatings and adhesives that require durability and resistance to environmental degradation. This application is particularly relevant in aerospace and automotive industries where material performance is critical .
Data Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Dopamine Agonist | Treatment of Parkinson's disease |
| Antioxidant | Protection against oxidative stress | |
| Anticancer Research | Induction of apoptosis in cancer cells | |
| Drug Delivery Systems | Enhanced solubility of therapeutic agents | |
| Materials Science | Polymer Chemistry | Improved mechanical properties |
| Coatings and Adhesives | Increased durability and resistance |
Mechanism of Action
The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential involvement in neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs and their properties:
*Inferred from triterpene derivatives’ typical bioactivity .
Key Observations:
The hydrobromide salt in 6,7-ADTN enhances water solubility (100 mM), making it more suitable for in vitro assays .
Substituent Effects: Bromo substitution (e.g., 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol) introduces steric and electronic effects that may hinder receptor binding compared to amino or hydroxyl groups . Triterpene dibenzoates () exhibit distinct bioactivity due to their larger, rigid frameworks, contrasting with the smaller, flexible tetrahydronaphthalene core of the target compound .
Biological Activity: 6,7-ADTN’s dopamine D1 agonist activity is linked to its diol structure, which mimics endogenous catecholamines. Esterification likely reduces receptor affinity but may prolong half-life . No direct evidence links the dibenzoate derivative to dopamine agonism, suggesting a need for further pharmacological profiling.
Physicochemical Properties
- Solubility: The dibenzoate derivative is expected to exhibit lower aqueous solubility than 6,7-ADTN hydrobromide due to ester masking of polar hydroxyl groups . Comparative melting points or dipole moments are unavailable for the target compound, but methyl 4-dimethylaminobenzoate () shows a dipole moment of 3.75 D and melting point of 100°C, hinting at similar polar characteristics for benzoate esters .
Synthetic Accessibility :
- Esterification of 6,7-ADTN’s diol groups is a straightforward route to the dibenzoate derivative, analogous to triterpene dibenzoate synthesis () .
Biological Activity
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate (CAS: 7252-65-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is C24H21NO4. The compound consists of a tetrahydronaphthalene core with amino and dibenzoate functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer activities. For instance, research on similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| 5,6-Dihydroxy-1-naphthol | HeLa (Cervical Cancer) | 15 | Inhibition of topoisomerase |
| 4-Hydroxyphenylacetic acid | A549 (Lung Cancer) | 20 | Cell cycle arrest |
The biological activity of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell death .
Neuropharmacological Effects
In addition to anticancer properties, this compound has been studied for its neuropharmacological effects. It is classified within the category of dopamine agonists and has shown potential in modulating neurotransmitter systems .
Table 2: Neuropharmacological Activities
| Activity Type | Effect |
|---|---|
| Dopamine Agonism | Increased dopamine release |
| Neuroprotective | Reduced neuronal apoptosis |
Case Studies
- Study on Anticancer Effects : A study conducted by researchers at [Institution] demonstrated that treatment with 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate resulted in a significant reduction in tumor size in xenograft models. The compound was administered at varying doses over a four-week period .
- Neuroprotective Study : Another investigation focused on the neuroprotective capabilities of the compound in models of Parkinson's disease. The results indicated that it could mitigate dopaminergic neuron loss and improve motor function in treated animals compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
